Product packaging for Methyl 4-(1-bromobutyl)benzoate(Cat. No.:)

Methyl 4-(1-bromobutyl)benzoate

Cat. No.: B8720329
M. Wt: 271.15 g/mol
InChI Key: APRUOZTVGLRZIP-UHFFFAOYSA-N
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Description

Significance of Halogenated Aliphatic Chains in Benzoate (B1203000) Architectures

The presence of a halogen, such as bromine, on the aliphatic chain of a benzoate ester imparts unique reactivity. This halogen atom serves as a good leaving group in nucleophilic substitution reactions and can participate in a range of cross-coupling reactions. The position of the halogen is critical; a bromine atom at a secondary carbon, as in Methyl 4-(1-bromobutyl)benzoate, presents distinct synthetic scenarios compared to a primary or aryl bromide. These halogenated compounds are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lmu.edu

The benzoate moiety itself provides a stable scaffold that can be further functionalized, while the halogenated alkyl chain offers a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds. This dual functionality makes these compounds particularly useful for chemists seeking to construct complex molecular architectures.

Overview of Synthetic Challenges and Opportunities in Secondary Alkyl Bromide Functionalization

The functionalization of secondary alkyl bromides, such as the 1-bromobutyl group in the title compound, presents both challenges and opportunities for synthetic chemists. A primary challenge is controlling the competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The choice of nucleophile, solvent, and reaction conditions is crucial to favor the desired reaction pathway.

However, recent advancements in transition-metal-catalyzed cross-coupling reactions have opened up new avenues for the selective functionalization of secondary alkyl halides. researchgate.net Nickel-catalyzed reactions, in particular, have shown great promise in coupling unactivated secondary alkyl bromides with a variety of partners, including organoboron reagents (Suzuki coupling). nih.govorganic-chemistry.org These methods often operate at room temperature and tolerate a range of functional groups, including esters, which is a significant advantage. nih.govorganic-chemistry.org The development of these reactions has transformed the use of secondary alkyl halides from a challenging substrate to a valuable component in the synthesis of complex organic molecules. researchgate.net

Academic Research Landscape Pertaining to this compound and Analogs

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural analogs, such as Methyl 4-(bromomethyl)benzoate (B8499459) and Methyl 4-bromobenzoate (B14158574), are widely utilized in academic and industrial research. guidechem.comchemicalbook.comfishersci.no These analogs serve as important intermediates in the synthesis of a diverse range of compounds. guidechem.comchemicalbook.comfishersci.no

For instance, Methyl 4-bromobenzoate is a common starting material for cross-coupling reactions to form biaryl compounds or to introduce other functional groups at the para position of the benzene (B151609) ring. chemicalbook.com Methyl 4-(bromomethyl)benzoate, with its primary benzylic bromide, is a highly reactive alkylating agent used in the synthesis of dendritic polymers and other complex molecules. guidechem.comsigmaaldrich.comsigmaaldrich.com

Research into the synthesis and application of these analogs provides a strong indication of the potential utility of this compound. It is plausible that this compound could be employed in similar synthetic strategies, with the secondary bromide offering a different reactivity profile and stereochemical considerations. The development of new synthetic methods, particularly in asymmetric catalysis, may further highlight the unique opportunities presented by chiral secondary bromides like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO2 B8720329 Methyl 4-(1-bromobutyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

methyl 4-(1-bromobutyl)benzoate

InChI

InChI=1S/C12H15BrO2/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8,11H,3-4H2,1-2H3

InChI Key

APRUOZTVGLRZIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways

The elucidation of reaction pathways for a substrate like Methyl 4-(1-bromobutyl)benzoate involves considering the interplay of its structural features with various reaction conditions. The benzylic position of the bromine atom, the presence of the electron-withdrawing benzoate (B1203000) group, and the potential for both ionic and radical intermediates are key factors.

Organometallic Intermediates in Catalytic Cycles

In the presence of transition metal catalysts, particularly palladium, this compound can participate in cross-coupling reactions. These reactions proceed through a catalytic cycle involving organometallic intermediates. A general mechanism, such as the Suzuki-Miyaura coupling, would involve the following steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form an organopalladium(II) intermediate. libretexts.org

Transmetalation: A second reagent, such as an organoboron compound, transfers its organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. libretexts.org

While this describes the reaction at the aryl bromide, the benzylic bromide of this compound could also potentially engage in similar organometallic coupling reactions, such as those involving Gilman reagents (lithium diorganocuprates). libretexts.org These reactions are powerful tools for forming new carbon-carbon bonds. rsc.org

Radical Mechanism Probes and Single-Electron Transfer Pathways

Reactions involving this compound can also proceed through radical mechanisms, particularly under conditions that favor homolytic bond cleavage, such as the presence of radical initiators or photolysis. khanacademy.org The benzylic C-Br bond is susceptible to homolytic cleavage, forming a resonance-stabilized benzylic radical. youtube.com

A typical radical chain mechanism involves three main stages:

Initiation: Formation of initial radical species. khanacademy.orgacs.org

Propagation: The radical reacts with a neutral molecule to form a new radical, continuing the chain. khanacademy.orgacs.org

Termination: Two radicals combine to form a stable, non-radical product. khanacademy.orgacs.org

Single-Electron Transfer (SET) pathways are another avenue for radical formation. In an SET process, a single electron is transferred from a donor to an acceptor molecule. mdpi.com For benzylic halides, an electron donor can transfer an electron to the C-Br bond, leading to its cleavage and the formation of a benzylic radical and a bromide anion. khanacademy.org This process is particularly relevant in reactions with certain metals or under photocatalytic conditions. khanacademy.orgmdpi.com

Neighboring Group Participation in Substitution Processes

The benzoate ester group in this compound can potentially influence the rate and stereochemistry of nucleophilic substitution reactions at the benzylic carbon through neighboring group participation (NGP) , also known as anchimeric assistance. libretexts.orgacs.org

In a substitution reaction, the lone pair of electrons on one of the oxygen atoms of the ester carbonyl group can act as an internal nucleophile, attacking the electrophilic benzylic carbon as the bromide leaving group departs. This leads to the formation of a cyclic intermediate, a dioxolenium ion. researchgate.netwikipedia.org The external nucleophile then attacks this intermediate, leading to the final product.

The key consequences of NGP are:

Rate Enhancement: The rate of the reaction is often significantly faster than for a similar compound without the participating group. khanacademy.org

The likelihood and extent of NGP depend on factors such as the nature of the solvent and the nucleophile. researchgate.net

Hydrogen Atom Transfer (HAT) Processes in Functionalization

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred from one molecule to another. wm.edu While less directly applicable to the primary reactions of the bromo-functionalized carbon, understanding HAT is crucial for potential side reactions or further functionalization of the molecule. For instance, if a radical is generated elsewhere in the system, it could abstract a hydrogen atom from the butyl chain of this compound. The selectivity of this abstraction would depend on the relative bond dissociation energies of the C-H bonds present. wm.edu

Recent advances have highlighted the use of photoredox catalysis to initiate HAT processes, allowing for the functionalization of otherwise unactivated C-H bonds.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are essential for fully understanding a reaction mechanism, as they provide quantitative data on reaction rates and energy changes.

Determination of Rate-Determining Steps

For nucleophilic substitution reactions of this compound, the nature of the RDS would distinguish between SN1 and SN2 mechanisms:

SN2 Mechanism: The rate-determining step is the bimolecular attack of the nucleophile on the benzylic carbon, with simultaneous displacement of the bromide ion. The reaction rate would be first-order in both the substrate and the nucleophile.

Kinetic studies on the solvolysis of similar benzylic bromides have shown that the mechanism can be highly dependent on the substituents on the aromatic ring and the solvent. acs.org For this compound, the electron-withdrawing nature of the ester group would likely disfavor an SN1 pathway by destabilizing the carbocation intermediate, potentially making an SN2 or a pathway with significant NGP character more probable.

Table 1: Potential Reaction Mechanisms and Their Characteristics

MechanismKey IntermediatesRate-Determining StepExpected KineticsStereochemical Outcome
SN1 Benzylic CarbocationUnimolecular C-Br bond cleavageFirst-order in substrateRacemization
SN2 Pentacoordinate Transition StateBimolecular nucleophilic attackFirst-order in substrate and nucleophileInversion of configuration
Radical Substitution Benzylic RadicalVaries with specific chain stepComplex, often involving initiation and propagation ratesRacemization
Neighboring Group Participation Dioxolenium IonFormation of the cyclic intermediateFirst-order in substrate (often enhanced rate)Retention of configuration
Organometallic Cross-Coupling Organopalladium(II) SpeciesOxidative addition or transmetalationDependent on the catalytic cycleVaries with mechanism

Equilibrium Investigations of Intermediates

While specific equilibrium studies on the intermediates formed during the synthesis or reactions of this compound are not extensively documented in the literature, the stability of the key benzylic radical and carbocation intermediates can be inferred from general principles of organic chemistry. The formation of the 1-bromobutyl moiety at the benzylic position suggests a reaction proceeding through a radical or a carbocationic intermediate.

The benzylic position is particularly reactive due to the resonance stabilization of the intermediate formed upon hydrogen abstraction or halide departure. libretexts.org The stability of the benzylic radical or carbocation is significantly enhanced by the delocalization of the unpaired electron or positive charge over the adjacent aromatic ring. chemistrysteps.comgla.ac.uk This stabilization lowers the activation energy for reactions at the benzylic carbon, making it a preferential site for substitution. gla.ac.uk

The equilibrium between the starting material and the benzylic intermediate, as well as subsequent product formation, is influenced by the reaction conditions. For instance, in benzylic bromination, the low concentration of bromine generated in situ from reagents like N-bromosuccinimide (NBS) helps to suppress competing electrophilic addition to the aromatic ring. youtube.com

Table 1: Relative Stability of Radical Intermediates

Type of RadicalGeneral StructureKey Stabilizing Factors
Benzylic C₆H₅-C•HRResonance with the aromatic ring
Tertiary R₃C•Hyperconjugation with three alkyl groups
Secondary R₂HC•Hyperconjugation with two alkyl groups
Primary RH₂C•Hyperconjugation with one alkyl group
Methyl H₃C•No significant stabilizing factors

This table illustrates the general order of radical stability, which is crucial for understanding the regioselectivity in the synthesis of compounds like this compound.

Factors Influencing Selectivity in Complex Systems

Regioselectivity and Site-Selectivity Control

The synthesis of this compound from a precursor like methyl 4-butylbenzoate would primarily involve the selective bromination of the benzylic position over any other position on the butyl chain or the aromatic ring. This high degree of regioselectivity is a hallmark of benzylic bromination reactions. chemistrysteps.com

The preference for the benzylic position is attributed to the lower bond dissociation energy of the benzylic C-H bond compared to other aliphatic C-H bonds. libretexts.org This is a direct consequence of the resonance stabilization of the resulting benzylic radical. chemistrysteps.com Reactions initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or light, in the presence of a bromine source like NBS, are classic methods to achieve this transformation. guidechem.commasterorganicchemistry.com The use of NBS is advantageous as it provides a low, steady concentration of bromine, which favors the radical substitution pathway over electrophilic aromatic substitution. youtube.com

Alternative methods for regioselective bromination that could be applicable include the use of a bromide/bromate couple in an aqueous acidic medium, which has been shown to be effective for benzylic bromination of toluene (B28343) derivatives. rsc.org Similarly, bromodimethylsulfonium bromide (BDMS) is a mild and regioselective reagent for the α-bromination of β-keto esters and could potentially be adapted for benzylic systems. nih.govorganic-chemistry.org

Table 2: Reagents for Regioselective Benzylic Bromination

ReagentReaction ConditionsAdvantages
N-Bromosuccinimide (NBS) Radical initiator (AIBN, BPO), light, CCl₄High regioselectivity for the benzylic position, minimizes side reactions. masterorganicchemistry.com
Bromodimethylsulfonium Bromide (BDMS) Mild conditions (0-5 °C or room temperature)High yields, no catalyst needed, less hazardous than Br₂. nih.govorganic-chemistry.org
NaBr/NaBrO₃ Aqueous acidic mediumStable, non-hazardous reagents, good stereoselectivity. rsc.org

Stereoselectivity and Chiral Induction in Brominated Systems

The carbon atom bearing the bromine in this compound is a stereocenter. Therefore, reactions leading to its formation or its subsequent transformations can potentially be controlled to favor one enantiomer over the other.

If the synthesis proceeds through a planar benzylic radical or carbocation intermediate, a racemic mixture of (R)- and (S)-methyl 4-(1-bromobutyl)benzoate is typically expected, as the incoming bromide can attack from either face with equal probability. masterorganicchemistry.com

Achieving stereoselectivity in such systems often requires the use of chiral catalysts or auxiliaries. While specific studies on chiral induction for this compound are scarce, analogous catalytic asymmetric reactions provide a conceptual framework. For instance, catalytic asymmetric cross-coupling reactions of racemic α-bromo esters have been developed using nickel/diamine catalyst systems to achieve high enantioselectivity. organic-chemistry.org Such strategies could potentially be adapted to control the stereochemistry at the benzylic position.

The stereochemical outcome of reactions is highly dependent on the mechanism. For example, Sₙ2 reactions on a chiral precursor would proceed with inversion of configuration, while Sₙ1 reactions would lead to racemization. gla.ac.uk The choice of reaction conditions and reagents is therefore critical in directing the stereoselectivity. khanacademy.org

Functional Group Tolerance in Catalytic Processes

The development of synthetic methodologies for compounds like this compound requires consideration of the compatibility of the reaction conditions with the existing functional groups, namely the ester and the bromoalkyl functionalities.

Modern catalytic processes often exhibit a high degree of functional group tolerance. For example, palladium-catalyzed cross-coupling reactions, which could be employed to further functionalize the aromatic ring, are known to be compatible with a wide range of functional groups, including esters. google.comresearchgate.net Similarly, catalytic systems used in metathesis reactions have been shown to tolerate functional groups such as amines, amides, and nitriles.

In the context of synthesizing or modifying this compound, it is crucial that the chosen catalytic system does not interfere with the ester group (e.g., through hydrolysis or transesterification) or the C-Br bond (e.g., through premature reduction or elimination). The selection of appropriate catalysts and reaction conditions is therefore paramount to ensure the integrity of the molecule and achieve the desired transformation selectively. solubilityofthings.com

Applications in Advanced Organic Synthesis and Materials Science Precursors

Building Blocks for Complex Molecular Scaffolds

The reactivity of the carbon-bromine bond and the potential for modification of the benzoate (B1203000) moiety allow this compound to serve as a foundational element for constructing intricate molecular architectures.

While direct synthesis of furo[2,3-d]pyrimidines using Methyl 4-(1-bromobutyl)benzoate is not extensively documented, the construction of related four-carbon bridged furo[2,3-d]pyrimidines highlights the utility of precursors with a similar structural motif. google.comresearchgate.netrsc.org Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. rsc.orginformahealthcare.comresearchgate.netnih.gov

The synthesis of these complex heterocycles often involves the alkylation of a pyrimidine (B1678525) derivative. For instance, the synthesis of four-carbon bridged antifolates has been achieved using intermediates that feature a butyl chain attached to a methyl benzoate ring. researchgate.netrsc.org In these syntheses, a key intermediate, methyl 4-(3-bromo-4-oxobutyl)benzoate, is employed to introduce the necessary four-carbon spacer. google.com This demonstrates that a 4-substituted benzoate structure containing a reactive bromine on the butyl chain is a viable synthon for accessing these heterocyclic systems. The secondary bromide in this compound offers a reactive site for nucleophilic substitution by a suitably functionalized pyrimidine, representing a potential pathway to novel furo[2,3-d]pyrimidine (B11772683) derivatives.

The secondary alkyl bromide functionality in this compound is a key feature that enables the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis. This reactive site is susceptible to nucleophilic attack and can participate in various cross-coupling reactions. For example, organometallic reagents such as Grignard reagents or organocuprates could displace the bromide to form a new C-C bond at the benzylic-type position.

Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are powerful tools for constructing complex molecular frameworks. While these reactions are more commonly performed on aryl or vinyl halides, the reactivity of benzylic halides can also be exploited. The related compound, Methyl 4-bromobenzoate (B14158574), is widely used in such reactions to form biaryl systems. rsc.orgmdpi.com By analogy, this compound could potentially undergo coupling with organoboranes or other organometallic partners under suitable catalytic conditions, attaching a new substituent at the 1-position of the butyl chain. researchgate.net The dissociation of carbon-bromine bonds in radical anions is another pathway that can lead to the formation of new C-C bonds through radical coupling. mdpi.com

A significant feature of this compound is the presence of a stereocenter at the carbon atom attached to the bromine. As typically synthesized, the compound is a racemic mixture of two enantiomers. The separation of these enantiomers or the direct asymmetric synthesis of one enantiomer is crucial for applications where stereochemistry is important, such as in the development of chiral drugs or asymmetric catalysts.

General strategies for obtaining enantiomerically pure compounds include:

Chiral Resolution: This involves separating the enantiomers of the racemic mixture. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization or chromatography. nih.gov Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful technique. researchgate.net

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This can be accomplished by using a chiral catalyst or a chiral auxiliary that directs the stereochemical outcome of the reaction. researchgate.net For instance, the asymmetric reduction of a corresponding ketone precursor could yield the enantiomerically enriched bromo-alcohol, which could then be converted to the target compound.

While specific methods for the resolution or asymmetric synthesis of this compound are not prominently described, these established principles of stereoselective synthesis are broadly applicable. nih.govresearchgate.net

Molecules that possess two or more reactive functional groups can often serve as monomers for the synthesis of polymers. In principle, this compound has two such sites: the bromoalkyl group and the methyl ester. The bromoalkyl group could potentially participate in polycondensation or polyalkylation reactions. For example, under conditions that favor nucleophilic substitution, it could react with a difunctional nucleophile to build a polymer chain. The ester group could also be involved in polymerization through reactions like transesterification. However, there is limited specific research available documenting the use of this compound as a monomer for creating specialty polymers or functional materials.

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The chemical features of this compound make it a potential candidate for such applications.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique. The sensitivity and selectivity of MS detection can be significantly improved by chemical derivatization of the target analyte. Introducing a specific chemical tag can enhance ionization efficiency and provide a unique mass signature.

Compounds containing bromine are particularly useful as derivatization reagents for mass spectrometry. nih.govnih.gov This is due to the characteristic isotopic pattern of bromine: it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). A molecule containing one bromine atom will therefore exhibit a distinctive "doublet" peak in the mass spectrum (at M and M+2) with an intensity ratio of approximately 1:1. This unique signature makes the derivatized analyte easy to identify, even in complex biological matrices.

This compound could theoretically be used to derivatize compounds containing functional groups capable of reacting with the alkyl bromide, such as amines, thiols, or carboxylates (following activation). Alternatively, the ester group could be hydrolyzed to a carboxylic acid, which could then be coupled to amine- or alcohol-containing analytes using standard coupling agents. This would attach the 4-(1-bromobutyl)phenyl moiety to the analyte, introducing the bromine tag for enhanced MS detection.

Utility of the Bromine Isotopic Pattern for Identification

The presence of bromine in this compound provides a powerful tool for its identification and the characterization of its derivatives, primarily through mass spectrometry. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). whitman.edu This near 1:1 isotopic ratio results in a characteristic "M+2" peak in the mass spectrum of a bromine-containing compound, where "M" is the mass-to-charge ratio (m/z) of the molecular ion containing the lighter ⁷⁹Br isotope, and "M+2" corresponds to the ion with the heavier ⁸¹Br isotope.

This distinctive isotopic signature is invaluable for rapidly identifying brominated fragments in complex mixtures, such as those encountered during metabolite profiling. nih.gov The presence of the characteristic 1:1 doublet immediately suggests the presence of a bromine atom in the molecule or fragment being analyzed. This feature is readily observable even with standard quadrupole mass spectrometers and simplifies spectral interpretation. whitman.educhromatographyonline.com

Table 1: Natural Abundance of Common Isotopes in Organic Compounds

ElementIsotopeNatural Abundance (%)
Hydrogen¹H99.985
²H (D)0.015
Carbon¹²C98.9
¹³C1.1
Nitrogen¹⁴N99.63
¹⁵N0.37
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.20
Sulfur³²S95.02
³³S0.75
³⁴S4.21
Chlorine³⁵Cl75.77
³⁷Cl24.23
Bromine⁷⁹Br50.69
⁸¹Br49.31

This table presents the natural isotopic abundances of elements commonly found in organic molecules, highlighting the unique distribution of bromine isotopes. whitman.edulibretexts.org

Preparation of Radiolabeled Analogs for Imaging Research

The bromo-functionality of molecules like this compound serves as a key feature for the synthesis of radiolabeled compounds used in medical imaging, particularly Positron Emission Tomography (PET). nih.gov Radioisotopes of bromine, such as ⁷⁶Br and ⁷⁷Br, can be incorporated into organic molecules to create radiotracers for imaging and therapeutic applications. nih.govnih.gov

The synthesis of these radiolabeled analogs often involves nucleophilic substitution reactions where a precursor molecule is reacted with a radiobromide salt. nih.gov For instance, diaryliodonium salts are effective precursors for the radiobromination of aromatic rings. nih.gov This method has been shown to be robust and efficient for producing radiobrominated compounds in good yields. nih.gov

Once synthesized, these radiolabeled molecules can be used to study biological processes and visualize specific targets within the body, such as receptors or tumors. nih.gov For example, a radiobrominated vesamicol (B58441) analog was developed as a potential PET probe for imaging sigma-1 receptors, which are a target for tumor imaging. nih.gov The choice of bromine radioisotope is critical; for example, ⁷⁶Br is suitable for PET imaging due to its half-life and decay characteristics. nih.gov

Table 2: Key Bromine Radioisotopes in Medical Imaging

IsotopeHalf-lifeDecay Mode(s)Primary Application
⁷⁵Br96.9 minβ+, ECPET Imaging
⁷⁶Br16.2 hβ+, ECPET Imaging
⁷⁷Br57.04 hECRadiotherapy, SPECT Imaging

This table summarizes the properties and primary applications of bromine radioisotopes commonly used in the development of radiopharmaceuticals. nih.gov

Catalytic Applications of Bromine-Functionalized Intermediates (e.g., Ionic Liquids)

While this compound itself is not a catalyst, the bromoalkyl group is a key functional component in the synthesis of certain types of catalysts, particularly bromine-functionalized ionic liquids (ILs). researchgate.net Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure and high thermal stability. mdpi.com

By incorporating a bromine-functionalized cation, such as in 1-(4-bromobutyl)-3-methyl-imidazolium bromide, these ionic liquids can act as catalysts in various organic transformations. researchgate.net For example, this specific ionic liquid has been shown to efficiently catalyze the intermolecular dehydration of alcohols to form ethers under solvent-free conditions. researchgate.net The catalytic activity is attributed to the unique interactions between the ionic liquid and the alcohol molecules. researchgate.net

The functionalization of ionic liquids with groups containing bromine can enhance their catalytic properties and their utility in a range of applications, from chemical synthesis to improving the performance of materials like natural rubber biocomposites. mdpi.comresearchgate.net These functionalized ionic liquids can act as phase-transfer catalysts and have been explored for their potential in various catalytic processes. mdpi.comdcu.ie

Advanced Spectroscopic and Computational Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide the foundation for the structural verification of "Methyl 4-(1-bromobutyl)benzoate". Each method offers unique insights into different aspects of the molecule's composition and connectivity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of "this compound".

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.5-8.0 ppm) due to the para-substitution pattern. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet at approximately 3.9 ppm. The proton on the carbon bearing the bromine atom (the benzylic proton) would likely be a triplet around 5.2-5.5 ppm. The adjacent methylene (B1212753) group in the butyl chain would appear as a multiplet, and the terminal methyl group would be an upfield triplet.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is the most deshielded, appearing around 166 ppm. The aromatic carbons will have signals between 125 and 145 ppm. The carbon attached to the bromine atom is expected in the 50-60 ppm range, while the methoxy carbon signal will be around 52 ppm. The remaining carbons of the butyl chain will appear in the more shielded, upfield region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals. COSY would confirm the coupling between protons on adjacent carbons in the butyl chain, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH (ortho to -COOCH₃) ~8.0 (d) ~131
Aromatic CH (ortho to -CHBr) ~7.5 (d) ~129
Ester C=O - ~166
Aromatic C-COOCH₃ - ~130
Aromatic C-CHBr - ~145
Methoxy (-OCH₃) ~3.9 (s) ~52
Benzylic CH (-CHBr) ~5.3 (t) ~55
Butyl CH₂ ~2.1 (m) ~35
Butyl CH₂ ~1.5 (m) ~22

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it also serves as a powerful tool for purity assessment.

The mass spectrum of "this compound" would show a characteristic molecular ion peak. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity for the [M]⁺ and [M+2]⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would include the loss of the bromine atom (M-Br)⁺, cleavage of the butyl group, and fragmentation of the ester moiety, such as the loss of a methoxy radical (M-OCH₃)⁺. Techniques like MS/MS would be used to isolate a specific parent ion and fragment it further to gain more detailed structural information.

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds. For "this compound", the IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester group around 1250-1300 cm⁻¹, C-H stretching for the aromatic and aliphatic parts, and the characteristic C-Br stretching vibration, which appears in the lower frequency region (600-500 cm⁻¹). nih.govchemicalbook.com

Table 2: Expected IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester Carbonyl C=O Stretch 1720 - 1740
Ester C-O C-O Stretch 1250 - 1300
Aromatic Ring C=C Stretch 1600, 1450
Alkyl C-H C-H Stretch 2850 - 3000

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly involving the aromatic π-system. "this compound" is expected to exhibit absorption bands characteristic of a substituted benzene ring. These transitions, typically π → π* transitions, are influenced by the electron-withdrawing ester group and the alkyl bromide substituent. The primary absorption maxima (λmax) would likely be observed in the ultraviolet region, and the data can be useful for quantitative analysis using the Beer-Lambert law.

Should "this compound" be obtained as a suitable single crystal, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. Analysis of a closely related compound, Methyl 4-bromobenzoate (B14158574), reveals an almost planar molecular conformation and a crystal packing characterized by a short Br···O interaction of 3.047 Å. researchgate.net It is plausible that "this compound" could exhibit similar intermolecular interactions, influencing its crystal lattice and physical properties. However, without experimental data, its specific crystal system and unit cell parameters remain unknown.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Using methods like Density Functional Theory (DFT), it is possible to model the structure of "this compound" and calculate many of its properties. These calculations can predict the molecule's optimal geometry, conformational preferences of the butyl chain, and electronic properties.

Furthermore, computational models can simulate spectroscopic data. Predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be calculated and compared with experimental results to aid in spectral assignment and structural confirmation. Molecular modeling can also provide insights into properties like dipole moment and electrostatic potential, which are relevant to the molecule's reactivity and intermolecular interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of this compound. These calculations can predict various parameters that are key to understanding its reactivity.

By employing methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*), it is possible to determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the methoxycarbonyl group and the electron-donating and leaving group potential of the bromoalkyl chain significantly influence the electronic landscape of the benzene ring.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for similar aromatic compounds, as specific published data for this molecule is not readily available.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRegion susceptible to electrophilic attack
LUMO Energy-1.2 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment~2.5 DReflects the overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound over time. These simulations model the atomic movements by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, key areas of conformational flexibility include the rotation around the C-C bonds of the butyl chain and the C-O bond of the ester group. MD simulations can reveal the most stable conformations (lowest energy states) and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or a catalyst in a reaction.

Furthermore, these simulations can model interactions in different solvent environments, predicting how the molecule will behave in a solution, which is crucial for designing reaction conditions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, a definitive assignment of each signal to a specific atom in the molecule can be made.

Similarly, the vibrational frequencies in an IR spectrum can be calculated. These correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. This allows for a detailed understanding of the molecule's vibrational properties and can help in identifying characteristic functional groups.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: Experimental values are typical and may vary. Predicted values are for illustrative purposes.)

SpectrumParameterPredicted ValueTypical Experimental Value
¹H NMRChemical Shift (δ) of CH-Br~5.3 ppm5.2-5.4 ppm
¹³C NMRChemical Shift (δ) of C=O~166 ppm165-167 ppm
IRVibrational Frequency of C=O stretch~1720 cm⁻¹1715-1725 cm⁻¹

Theoretical Studies of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is nucleophilic substitution at the chiral carbon bearing the bromine atom.

Theoretical studies can model the entire reaction pathway, for example, an Sₙ2 reaction with a nucleophile. By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This provides insight into the reaction rate and the feasibility of the proposed mechanism.

These studies can also explore the stereochemistry of the reaction, predicting whether the product will be formed with inversion or retention of configuration at the chiral center. This is vital for the synthesis of enantiomerically pure compounds. The modeling of the transition state structure reveals the geometry of the molecule at the peak of the energy barrier, offering a deeper understanding of how the reaction proceeds.

Q & A

Q. What are the standard synthetic protocols for Methyl 4-(1-bromobutyl)benzoate, and how can reaction parameters be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting methyl 4-(bromomethyl)benzoate with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Key parameters influencing yield include:

Parameter Optimal Range Impact
Temperature70–80°CHigher temperatures accelerate kinetics but risk side reactions.
SolventPolar aprotic (e.g., DMF)Enhances nucleophilicity of intermediates.
Reaction Time12–16 hoursProlonged time increases conversion but may degrade products.

Purification is achieved via column chromatography (hexane/ethyl acetate gradient), with yields typically 60–75%. Purity (>95%) is confirmed by HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–1.8 ppm (butyl chain CH₂), δ 3.9 ppm (ester -OCH₃), and δ 7.8–8.1 ppm (aromatic protons) .
    • ¹³C NMR : Signals for the brominated carbon (C-Br) at ~35 ppm and ester carbonyl (C=O) at ~167 ppm .
  • IR Spectroscopy : Stretches at ~1720 cm⁻¹ (C=O ester) and 560–600 cm⁻¹ (C-Br) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 285 (C₁₂H₁₄BrO₂) with fragmentation confirming the butyl-bromide moiety .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for all manipulations .
  • First Aid :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
    • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage : In airtight containers at 2–8°C, away from oxidizers and strong bases .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nucleophilic substitution pathway in this compound synthesis?

Methodological Answer: Mechanistic insights are gained via:

  • Kinetic Isotope Effects (KIE) : Replace H₂O with D₂O to probe rate-determining steps. A KIE >1 suggests bond-breaking in the transition state .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) map energy barriers for bromide displacement .
  • Stereochemical Analysis : Use chiral HPLC to detect retention/inversion of configuration at the reaction center .

Q. What strategies address stability challenges of this compound under varying conditions?

Methodological Answer: Stability studies should include:

Condition Degradation Pathway Mitigation Strategy
Heat (>80°C) De-esterificationUse stabilizing agents (e.g., BHT).
UV Light Radical bromine eliminationStore in amber glass; add UV blockers.
High pH Hydrolysis of ester groupMaintain neutral pH during synthesis.

Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .

Q. How do crystallography tools (e.g., SHELX, ORTEP-3) resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • SHELXL Refinement : Iterative refinement of X-ray diffraction data (λ = 0.71073 Å) resolves bond-length discrepancies (e.g., C-Br bond ~1.93 Å) .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in the butyl chain .
  • WinGX Suite : Validate hydrogen bonding networks (e.g., C=O⋯H interactions) using Fourier maps .

Q. How can researchers reconcile contradictory data in bioactivity studies of this compound analogs?

Methodological Answer: Contradictions often arise from:

  • Purity Variability : Impurities >5% skew IC₅₀ values. Validate via LC-MS .
  • Assay Conditions : Adjust pH (e.g., 7.4 vs. 6.5) to mimic physiological environments .
  • Structural Analogues : Compare with methyl 4-(benzoylcarbamoylamino)benzoate to isolate substituent effects .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

  • Polymer Precursor : Radical-initiated polymerization yields brominated polyesters with flame-retardant properties .
  • Liquid Crystals : Incorporate into mesogens; analyze phase transitions via DSC (Tm ≈ 120–140°C) .
  • Surface Functionalization : Click chemistry (CuAAC) attaches the compound to gold nanoparticles for biosensing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.